molecular formula C12H6ClFN2S B2704566 4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine CAS No. 681260-56-0

4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine

Cat. No. B2704566
M. Wt: 264.7
InChI Key: LSSSOQOZLIFXNV-UHFFFAOYSA-N
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Description

“4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine” is a chemical compound with the molecular weight of 265.72 . It is a thienopyrimidine derivative, which is a class of compounds known for their various biological activities .


Synthesis Analysis

The synthesis of thienopyrimidine derivatives, including “4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine”, involves several key reactions. One of the methods includes a Pd-catalyzed carbonylation reaction to generate thienopyrimidine and a chemoselective Pt/V/C-catalyzed nitro group reduction .


Molecular Structure Analysis

The molecular structure of “4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine” can be represented by the InChI code: 1S/C12H7ClFN2S/c13-12-11-9 (15-6-16-12)5-10 (17-11)7-1-3-8 (14)4-2-7/h1-6,17H . This indicates that the compound contains 12 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 nitrogen atoms, and 1 sulfur atom.


Physical And Chemical Properties Analysis

The compound “4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine” has a molecular weight of 265.72 . It is recommended to be stored at a temperature between 28°C .

Scientific Research Applications

Molecular Structure Analysis

The compound 4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine has been studied for its molecular structure characteristics. In a related study, the dihedral angle and conformation of a similar thieno[3,2-d]pyrimidine derivative were analyzed, indicating the importance of structural analysis in understanding the properties of these compounds (Wen-jing Li, Rong-Yun Li, Wen‐Qin Wang, Ying Zhong, 2007).

Synthesis and Derivative Formation

The synthesis of various substituted thieno[3,2-d]pyrimidines has been a subject of research, highlighting the versatility and potential applications of this chemical structure in various fields (R. More, J. Chandra, S. L. Nargund, L. G. Nargund, 2013). The creation of novel derivatives, such as arylloxypyrido and 4-phenylamino derivatives, has been explored, showcasing the adaptability of this compound in synthesizing various bioactive molecules (Bao Wen-yan, 2010).

Biological Activities

The thieno[3,2-d]pyrimidine derivatives are known for their wide range of biological activities. Studies have shown that modifications in the thieno[3,2-d]pyrimidine heterocyclic ring enhance its antimicrobial and anti-inflammatory activities (M. Tolba, A. K. Kamal El‐Dean, Mostafa Ahmed, R. Hassanien, 2018). Additionally, these compounds have shown promising activities in the treatment of psychosis, memory impairment, and drug abuse (Yang-Heon Song, 2007).

Pharmaceutical Relevance

In pharmaceutical research, thieno[3,2-d]pyrimidine derivatives have been explored for their potential in addressing various health conditions. For instance, their antitumor and radioprotective activities have been a subject of investigation, suggesting their potential use in cancer therapy (S. Alqasoumi, F. Ragab, A. Alafeefy, M. Galal, M. Ghorab, 2009).

Chemical Synthesis Techniques

Advanced synthesis techniques, such as microwave-assisted routes, have been employed to develop various thieno[3,2-d]pyrimidine derivatives. These methods highlight the efficiency and innovation in synthesizing such compounds, which is crucial for pharmaceutical and other applications (Mailavaram Raghu Prasad, D. Pran Kishore, 2007).

Safety And Hazards

The safety data sheet (SDS) for “4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine” can be found online . It is always recommended to refer to the SDS for detailed safety and hazard information.

Future Directions

Thienopyrimidine derivatives, including “4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine”, hold promise in medicinal chemistry due to their various biological activities . Future research could focus on exploring their potential applications, optimizing their synthesis methods, and investigating their mechanisms of action in more detail.

properties

IUPAC Name

4-chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClFN2S/c13-12-11-9(15-6-16-12)5-10(17-11)7-1-3-8(14)4-2-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSSOQOZLIFXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=NC=N3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine

Citations

For This Compound
1
Citations
R Romagnoli, F Prencipe, P Oliva… - Journal of Medicinal …, 2019 - ACS Publications
The clinical evidence for the success of tyrosine kinase inhibitors in combination with microtubule-targeting agents prompted us to design and develop single agents that possess both …
Number of citations: 33 pubs.acs.org

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